molecular formula C10H8O4 B2842333 (2Z)-2-hydroxy-4-oxo-4-phenylbut-2-enoic acid CAS No. 113416-61-8

(2Z)-2-hydroxy-4-oxo-4-phenylbut-2-enoic acid

Cat. No.: B2842333
CAS No.: 113416-61-8
M. Wt: 192.17
InChI Key: MNQJVITWJHOBFE-TWGQIWQCSA-N
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Description

(2Z)-2-hydroxy-4-oxo-4-phenylbut-2-enoic acid is an organic compound characterized by its unique structure, which includes a hydroxy group, a keto group, and a phenyl group attached to a butenoic acid backbone. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-hydroxy-4-oxo-4-phenylbut-2-enoic acid can be achieved through several methods. One common approach involves the reaction of aromatic ketones with ketene dithioacetal in the presence of a base such as sodium hydroxide in dimethyl sulfoxide (DMSO). This reaction proceeds through a cascade mechanism involving the addition of the ketene dithioacetal to the ketone, followed by elimination and cyclization steps .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable practices are often applied to optimize the synthesis process, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-hydroxy-4-oxo-4-phenylbut-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a keto group.

    Reduction: The keto group can be reduced to form a secondary alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: Formation of 2,4-dioxo-4-phenylbut-2-enoic acid.

    Reduction: Formation of 2-hydroxy-4-phenylbutanoic acid.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(2Z)-2-hydroxy-4-oxo-4-phenylbut-2-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2Z)-2-hydroxy-4-oxo-4-phenylbut-2-enoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved often include the modulation of oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-hydroxy-4-oxo-4-phenylbut-2-enoic acid: Similar structure but different geometric isomerism.

    4-hydroxy-4-phenylbutanoic acid: Lacks the keto group.

    2-hydroxy-4-oxo-4-phenylbutanoic acid: Similar but with a different position of the hydroxy group.

Uniqueness

(2Z)-2-hydroxy-4-oxo-4-phenylbut-2-enoic acid is unique due to its specific geometric configuration (Z-isomer), which can influence its reactivity and interaction with biological targets. This configuration can lead to different physical and chemical properties compared to its E-isomer and other similar compounds .

Properties

IUPAC Name

(Z)-4-hydroxy-2-oxo-4-phenylbut-3-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c11-8(6-9(12)10(13)14)7-4-2-1-3-5-7/h1-6,11H,(H,13,14)/b8-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXZSEJLYYQDPRN-VURMDHGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C(=O)C(=O)O)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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